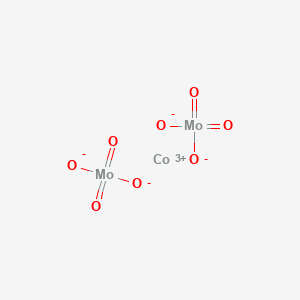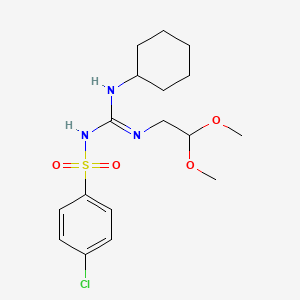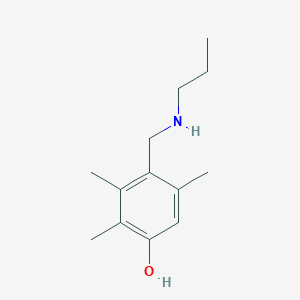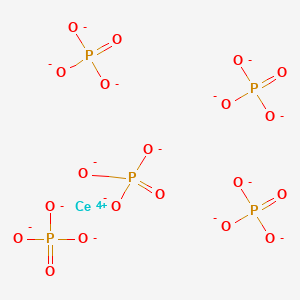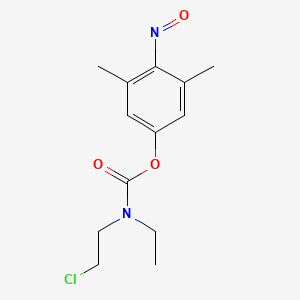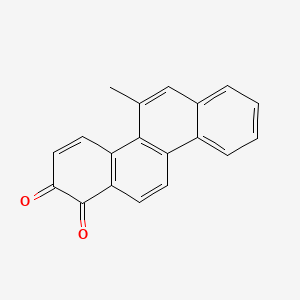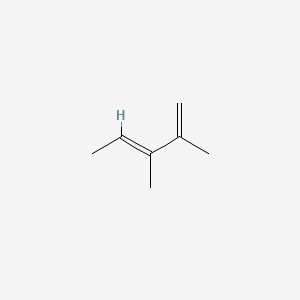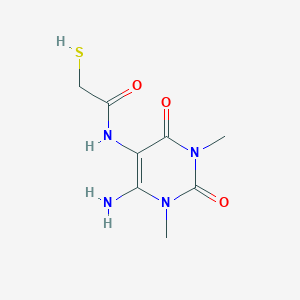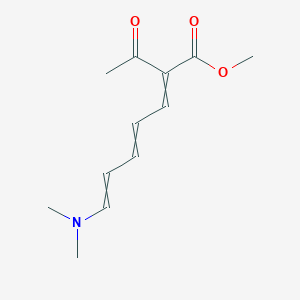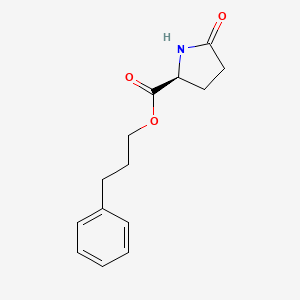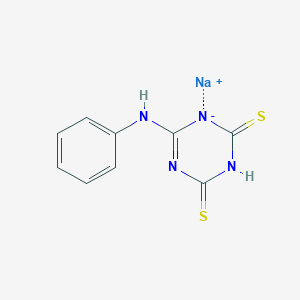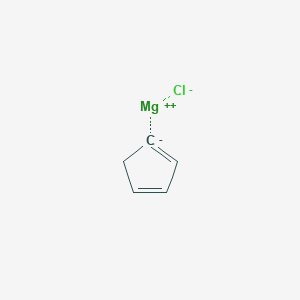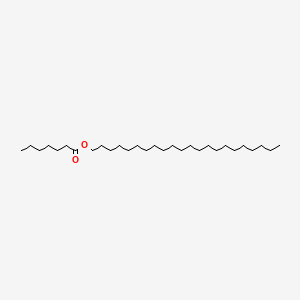
Docosyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl heptanoate, also known as heptanoic acid docosyl ester, is an ester compound formed from the reaction of heptanoic acid and docosanol. It is characterized by its long carbon chain, which contributes to its unique physical and chemical properties. The molecular formula of this compound is C29H58O2, and it has a molecular weight of 438.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosyl heptanoate is synthesized through an esterification reaction between heptanoic acid and docosanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to obtain a high-purity ester .
Analyse Des Réactions Chimiques
Types of Reactions
Docosyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanoic acid and docosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing the original alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Heptanoic acid and docosanol.
Transesterification: New ester and docosanol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Docosyl heptanoate has various applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties
Mécanisme D'action
The mechanism of action of docosyl heptanoate in biological systems involves its interaction with cell membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosyl acetate: An ester formed from docosanol and acetic acid.
Docosyl palmitate: An ester formed from docosanol and palmitic acid.
Docosyl stearate: An ester formed from docosanol and stearic acid
Uniqueness
Docosyl heptanoate is unique due to its specific chain length and the properties imparted by the heptanoic acid moiety. Compared to shorter-chain esters, it has higher hydrophobicity and melting point, making it suitable for applications requiring long-lasting stability and low volatility .
Propriétés
Numéro CAS |
55320-07-5 |
|---|---|
Formule moléculaire |
C29H58O2 |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
docosyl heptanoate |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-31-29(30)27-25-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
WDZPYIWWSYMCGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


